2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
Description
Properties
CAS No. |
84245-30-7 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H19NO5/c1-23-16-6-11-5-15-13-8-18(25-3)17(24-2)7-12(13)10-21(15)20(22)14(11)9-19(16)26-4/h5-9H,10H2,1-4H3 |
InChI Key |
OYFFEONJWACRPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindole structure.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Fusion with Isoquinoline: The isoindole core is then fused with an isoquinoline moiety through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Chemical Reactions Analysis
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the isoindole-isoquinoline core.
Scientific Research Applications
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology, due to its ability to interact with specific cellular pathways.
Industry: While its industrial applications are limited, it may be used in the development of specialized materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and fused ring structure allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including the inhibition of enzyme activity or the alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and synthetic distinctions between 2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one and related compounds:
Key Comparative Insights
Substituent Effects: Methoxy vs. Hydroxyl Groups: Methoxy derivatives (e.g., 2,3,9,10-Tetramethoxy) exhibit greater metabolic stability and lipophilicity compared to hydroxylated analogs like 7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one. However, hydroxyl groups may improve hydrogen-bonding interactions critical for target binding . Thieno vs. Isoindolo Fusion: HYDAMTIQ’s thieno[2,3-c]isoquinolinone core introduces sulfur heteroatoms, altering electronic properties and enabling PARP inhibition—a distinct mechanism from isoindolo-based compounds .
Synthetic Accessibility: Transition metal-catalyzed C-H activation dominates the synthesis of isoindolo[2,1-b]isoquinolinones, offering superior efficiency over traditional methods (e.g., tin hydride-mediated cyclization for dihydro analogs) . Rosettacin’s synthesis highlights the utility of post-annulation modifications (e.g., reductive amination) to introduce functional groups .
HYDAMTIQ’s neuroprotective effects underscore how heteroatom substitution expands therapeutic applications beyond natural product-inspired scaffolds .
Biological Activity
2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the isoquinoline family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features multiple methoxy groups that enhance its solubility and biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that this compound inhibits cell growth by interfering with key cellular processes.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Inhibition of topoisomerase II |
| A549 (Lung) | 18.6 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Additionally, the compound has been shown to induce oxidative stress within cells, further contributing to its antiproliferative effects.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated the in vivo efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.
Figure 1: Tumor Volume Reduction in Treated Mice
Tumor Volume Reduction (Note: Replace with actual data or figure)
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. The results indicated that treatment led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins. This shift in protein expression levels supports the compound's role in promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
